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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Brigatinib-13C6 in in vitro

kinase assays. Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting

Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1] The isotopically

labeled version, Brigatinib-13C6, serves as a critical tool for highly specific and sensitive

quantification in various research applications, particularly in mass spectrometry-based assays.

Introduction to Brigatinib
Brigatinib is an ATP-competitive inhibitor of ALK, demonstrating high potency against both wild-

type ALK and a wide range of clinically relevant ALK resistance mutations.[2][3][4] It also

exhibits significant inhibitory activity against ROS1, FLT3, and certain EGFR mutants.[4] Its

mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently

blocks downstream signaling pathways crucial for cell proliferation and survival, such as the

STAT3, AKT, and ERK1/2 pathways.[4]

The use of a stable isotope-labeled internal standard like Brigatinib-13C6 is invaluable for

drug discovery and development. It allows for precise quantification of the unlabeled drug in

complex biological matrices, overcoming matrix effects in mass spectrometry and enabling

accurate pharmacokinetic and pharmacodynamic studies.[5][6][7]
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The inhibitory activity of Brigatinib has been extensively characterized across a panel of

kinases in both biochemical (enzymatic) and cellular assays. The following tables summarize

the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its

potency and selectivity.

Table 1: In Vitro Enzymatic Assay Data for Brigatinib

Kinase Target IC50 (nM)

ALK 0.6

ROS1 0.9

FLT3 2.1

FLT3 (D835Y) 1.5

EGFR (L858R) 1.5

EGFR (L858R/T790M) 29

Native EGFR 160

IGF-1R 38

INSR 262

Data compiled from multiple sources.

Table 2: Cellular Assay Data for Brigatinib
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Cell Line Target IC50 (nM)

EML4-ALK 14

ROS1 18

FLT3 148

FLT3 (D835Y) 211

EGFR (del E746_A750) 114

EGFR (T790M) 281

IGF-1R 158

Data compiled from multiple sources.

Experimental Protocols for In Vitro Kinase Assays
Several assay formats can be employed to determine the inhibitory activity of compounds like

Brigatinib. The choice of assay depends on the specific research question, available

equipment, and throughput requirements. Below are detailed methodologies for three

commonly used in vitro kinase assays. While Brigatinib-13C6 is primarily designed for mass

spectrometry-based detection, these protocols are foundational for assessing kinase inhibition.

Radiometric Kinase Assay ([γ-33P]ATP Filter Binding
Assay)
This is considered the "gold standard" for its direct measurement of phosphate incorporation.

Materials:

Kinase of interest (e.g., ALK, ROS1, FLT3)

Peptide or protein substrate

Brigatinib or Brigatinib-13C6 (for non-radioactive reference)

[γ-33P]ATP
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Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2)

P81 phosphocellulose filter paper

Phosphoric acid (for washing)

Scintillation cocktail

Scintillation counter

Methodology:

Prepare serial dilutions of Brigatinib in the kinase reaction buffer.

In a reaction plate, add the kinase and its specific substrate.

Add the diluted Brigatinib or vehicle control to the appropriate wells.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

Quantify the incorporated radioactivity using a scintillation counter.

Plot the percentage of inhibition against the Brigatinib concentration to determine the IC50

value.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of the inhibitor to the kinase's ATP pocket.

Materials:
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Kinase of interest (tagged, e.g., GST-tagged)

LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)

Alexa Fluor® 647-labeled Kinase Tracer

Brigatinib or Brigatinib-13C6

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well assay plate

Methodology:[8]

Prepare a 3-fold serial dilution of Brigatinib in Kinase Buffer A.

Prepare a mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A.

Prepare the Kinase Tracer at the desired concentration in Kinase Buffer A.

In a 384-well plate, add 5 µL of the diluted Brigatinib or vehicle control.

Add 5 µL of the kinase/antibody mixture to each well.

Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

Incubate the plate at room temperature for 1 hour, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

and 615 nm.

Calculate the emission ratio (665 nm / 615 nm) and plot it against the Brigatinib

concentration to determine the IC50 value.

HTRF® KinEASE™ TK Assay (TR-FRET)
This assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK)

substrate.
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Materials:

Kinase of interest (e.g., ALK, ROS1, FLT3)

KinEASE™ TK Substrate-biotin

HTRF® KinEASE™ STK Antibody-Europium Cryptate

Streptavidin-XL665

ATP

Brigatinib or Brigatinib-13C6

Enzymatic Buffer and Detection Buffer (provided with the kit)

384-well low-volume plate

Methodology:[9][10][11][12][13]

Prepare serial dilutions of Brigatinib in the enzymatic buffer.

In a 384-well plate, add 2 µL of the TK Substrate-biotin and 2 µL of the kinase.

Add 4 µL of the diluted Brigatinib or vehicle control.

Initiate the kinase reaction by adding 2 µL of ATP solution.

Incubate the plate at room temperature for the optimized reaction time.

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of a premixed

solution of Streptavidin-XL665 and TK Antibody-Europium Cryptate in detection buffer (which

contains EDTA).

Incubate for 1 hour at room temperature.

Read the plate on an HTRF-compatible reader.
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Calculate the HTRF ratio and plot the percentage of inhibition against the Brigatinib

concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by Brigatinib
Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK, ROS1, and FLT3,

thereby blocking their downstream signaling cascades that promote cell proliferation, survival,

and growth.
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Caption: ALK Signaling Pathway Inhibition by Brigatinib.
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Caption: ROS1 Signaling Pathway Inhibition by Brigatinib.
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Caption: FLT3 Signaling Pathway Inhibition by Brigatinib.
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Experimental Workflow for IC50 Determination using LC-
MS/MS with Brigatinib-13C6
This workflow outlines a mass spectrometry-based approach for quantifying the inhibition of

kinase activity, leveraging Brigatinib-13C6 as an internal standard for the accurate

measurement of the unlabeled Brigatinib.

Sample Preparation Analysis
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Set up kinase reaction
(Kinase, Substrate, ATP) Incubate reaction mixtures Stop reaction and add
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Sample cleanup
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Click to download full resolution via product page

Caption: LC-MS/MS Workflow for Kinase Inhibition Assay.

Conclusion
Brigatinib is a potent and selective kinase inhibitor with significant activity against ALK, ROS1,

and other oncogenic kinases. The availability of Brigatinib-13C6 provides researchers with a

valuable tool for conducting highly accurate and quantitative in vitro studies. The experimental

protocols and pathway diagrams provided in this guide offer a solid foundation for investigating

the mechanism of action of Brigatinib and for the development of novel kinase inhibitors. The

integration of stable isotope-labeled standards with modern analytical techniques like mass

spectrometry will continue to be a cornerstone of precision in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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